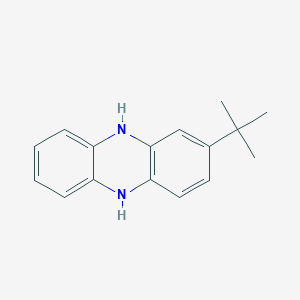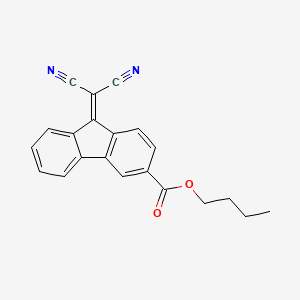
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate is an organic compound that features a butyl ester group attached to a fluorene core, with a dicyanomethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate typically involves the esterification of 9H-fluorene-3-carboxylic acid with butanol in the presence of an acid catalyst. The dicyanomethylidene group can be introduced via a Knoevenagel condensation reaction, where the fluorene derivative reacts with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dicyanomethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the fluorene core or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various hydrogenated products .
Propiedades
Número CAS |
211243-79-7 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
butyl 9-(dicyanomethylidene)fluorene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-10-25-21(24)14-8-9-18-19(11-14)16-6-4-5-7-17(16)20(18)15(12-22)13-23/h4-9,11H,2-3,10H2,1H3 |
Clave InChI |
KEXADZZFHFXFRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC2=C(C=C1)C(=C(C#N)C#N)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



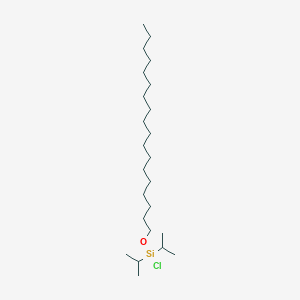
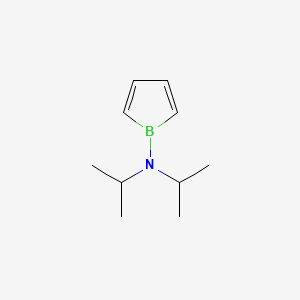
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
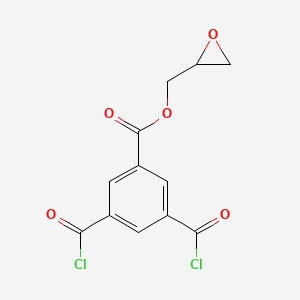
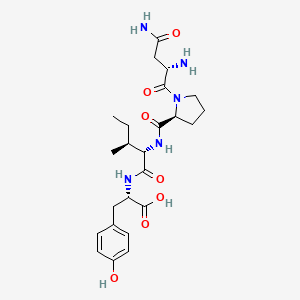
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
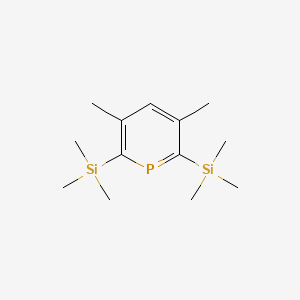
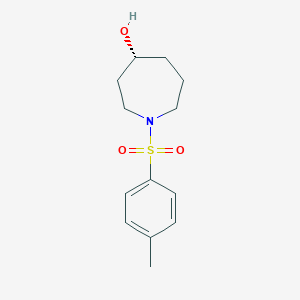
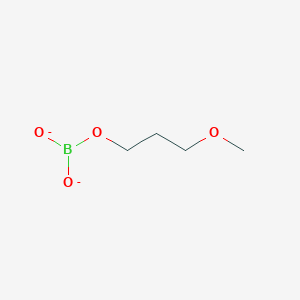
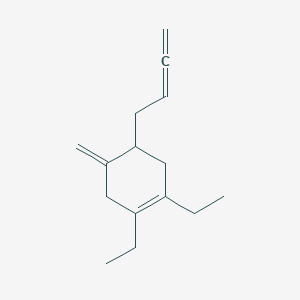
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
